molecular formula C8H12O3 B135882 6-Isopropyloxy-2H-pyran-3(6H)-one CAS No. 71443-27-1

6-Isopropyloxy-2H-pyran-3(6H)-one

Cat. No. B135882
CAS RN: 71443-27-1
M. Wt: 156.18 g/mol
InChI Key: QOBVYDFJCWOWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).


Scientific Research Applications

  • Synthesis of Biologically Active Compounds : A new synthetic route for obtaining α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one, useful for preparing biologically active compounds, has been developed. This method features good selectivity, mild conditions, and employs recyclable catalysts, avoiding oxidizing agents (Gelmini et al., 2016).

  • Cascade Cyclization in Organic Synthesis : An efficient synthesis of bicyclic/polycyclic 2H-pyran-3(6H)-ones is achieved through a cascade cyclization triggered by oxidative gold catalysis, demonstrating a rapid approach to constructing functionalized polycyclic systems (Zheng & Zhang, 2015).

  • Electrocatalytic Cascade Reactions : The electrocatalysis of salicylaldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one results in efficient formation of substituted 3-acetoacetylcoumarins, revealing a 'green' route to functionalized compounds with biomedical applications (Elinson et al., 2018).

  • Solid-State Luminescence : Highly-substituted 6-amino-2H-pyran-2-one derivatives, interesting for condensed biologically active compounds, exhibit solid-state luminescence properties (Karpov et al., 2020).

  • As Building Blocks in Heterocycles : 2H-Pyran-2-ones, with their electrophilic centers, are utilized as precursors in synthesizing various biologically important nucleuses and heterocycles, underlining their significant synthetic potential (Pratap & Ram, 2017).

  • Corrosion Inhibition : Pyran-2-one derivatives demonstrate significant corrosion inhibition performance on mild steel in acidic media, important for industrial applications (El Hattak et al., 2021).

  • Amine-Catalyzed Asymmetric Synthesis : The asymmetric annulations of β'-acetoxy allenoates with either 3-oxo-nitriles or pyrazolones, catalyzed by a specific catalyst, lead to the construction of 4H-pyrans with high yields and enantioselectivity (Ni & Tong, 2016).

  • Antioxidant Activity : Novel pyran-2-one derivatives synthesized show significant antioxidant activity, dependent on their substituents, highlighting potential biomedical applications (Saher et al., 2018).

  • Crystal Structure Analysis : Structural analysis of certain pyran derivatives, such as [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, contributes to understanding their conformation and potential applications (Zukerman-Schpector et al., 2015).

  • Electrocatalytic Synthesis : Electrocatalytic synthesis techniques are employed for creating complex structures like spiro[furo[3,2-c]pyran-2,5′-pyrimidines], illustrating a green and efficient synthesis route with potential medical applications (Ryzhkova et al., 2022).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.


properties

IUPAC Name

2-propan-2-yloxy-2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(2)11-8-4-3-7(9)5-10-8/h3-4,6,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBVYDFJCWOWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C=CC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441983
Record name AGN-PC-0N7053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyloxy-2H-pyran-3(6H)-one

CAS RN

71443-27-1
Record name AGN-PC-0N7053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Isopropyloxy-2H-pyran-3(6H)-one
Reactant of Route 2
Reactant of Route 2
6-Isopropyloxy-2H-pyran-3(6H)-one
Reactant of Route 3
Reactant of Route 3
6-Isopropyloxy-2H-pyran-3(6H)-one
Reactant of Route 4
Reactant of Route 4
6-Isopropyloxy-2H-pyran-3(6H)-one
Reactant of Route 5
Reactant of Route 5
6-Isopropyloxy-2H-pyran-3(6H)-one
Reactant of Route 6
6-Isopropyloxy-2H-pyran-3(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.